molecular formula C34H53N9O18S4 B12425869 Phytochelatin 4 CAS No. 99465-98-2

Phytochelatin 4

Cat. No.: B12425869
CAS No.: 99465-98-2
M. Wt: 1004.1 g/mol
InChI Key: RXJVIYXWFHKGJE-QKSWPAOXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Phytochelatin 4 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents like TFA .

Industrial Production Methods: Industrial production of phytochelatins, including this compound, often involves the use of genetically engineered microorganisms. These microorganisms are modified to overexpress phytochelatin synthase, enabling the efficient production of phytochelatins in large quantities .

Chemical Reactions Analysis

Types of Reactions: Phytochelatin 4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phytochelatin 4 has a wide range of scientific research applications:

Mechanism of Action

Phytochelatin 4 exerts its effects primarily through chelation of heavy metal ions. The thiol groups in the cysteine residues bind to metal ions, forming stable complexes that are sequestered into vacuoles or other cellular compartments. This process reduces the bioavailability of toxic metals and mitigates their harmful effects on cellular processes . The molecular targets include heavy metal ions like cadmium, lead, and arsenic, and the pathways involved are related to metal detoxification and homeostasis .

Comparison with Similar Compounds

Phytochelatin 4 is unique among phytochelatins due to its specific length and structure. Similar compounds include:

This compound’s uniqueness lies in its optimal length for binding multiple metal ions while maintaining solubility and stability, making it particularly effective in metal detoxification .

Properties

CAS No.

99465-98-2

Molecular Formula

C34H53N9O18S4

Molecular Weight

1004.1 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C34H53N9O18S4/c35-14(31(54)55)1-5-22(44)38-19(11-63)28(51)41-16(33(58)59)3-7-24(46)40-21(13-65)30(53)43-17(34(60)61)4-8-25(47)39-20(12-64)29(52)42-15(32(56)57)2-6-23(45)37-18(10-62)27(50)36-9-26(48)49/h14-21,62-65H,1-13,35H2,(H,36,50)(H,37,45)(H,38,44)(H,39,47)(H,40,46)(H,41,51)(H,42,52)(H,43,53)(H,48,49)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/t14-,15-,16-,17-,18-,19-,20-,21-/m0/s1

InChI Key

RXJVIYXWFHKGJE-QKSWPAOXSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(=O)O)C(=O)O)C(C(=O)O)N

Origin of Product

United States

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